![molecular formula C11H11BrN2O2 B2708961 Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2306262-02-0](/img/structure/B2708961.png)
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H11BrN2O2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-5-methylpyrazole with ethyl 3-aminocrotonate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyridine derivatives, while cyclization reactions can produce more complex fused ring systems .
科学研究应用
Biological Applications
1. Anticancer Activity
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate has shown promise as an anticancer agent. Preliminary studies indicate its ability to inhibit key signaling pathways involved in tumor growth, particularly through the inhibition of specific protein kinases such as AXL and c-MET, which are often implicated in oncogenic processes.
2. Anti-inflammatory Properties
This compound serves as an intermediate in the synthesis of anti-inflammatory drugs. Its structural features may contribute to its efficacy in treating inflammatory diseases, making it a valuable candidate for further pharmacological exploration.
3. Enzyme Inhibition
Research highlights its role in enzyme inhibition studies, providing insights into biochemical processes relevant to various diseases. The compound's selective inhibition of certain kinases can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.
Several case studies have highlighted the effectiveness of this compound:
Inhibition Studies
In vitro studies demonstrated that the compound effectively inhibited AXL kinase activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis. This suggests its potential as a therapeutic agent in oncology.
Pharmacological Applications
The compound has been explored as a lead candidate for developing new anticancer therapies due to its selective action against cancer-associated kinases. Further research is needed to elucidate its full therapeutic potential.
Synthesis and Yield Optimization
Various synthetic routes have been developed to enhance the yield and purity of this compound. Techniques such as one-step synthesis have been employed to streamline the process, demonstrating feasibility for large-scale production for research and therapeutic applications.
作用机制
The mechanism of action of ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
Ethyl 4-bromo-6-methylpyrazolo[1,5-a]pyridine-3-carboxylate: Similar in structure but with different substitution patterns.
2-Bromo-6-methylpyridine: A simpler compound with a similar bromopyridine core.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar fused ring system but different heteroatoms.
Uniqueness
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
生物活性
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 2306262-02-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antitubercular, and anticancer effects, supported by relevant case studies and research findings.
- Molecular Formula : C11H11BrN2O2
- Molar Mass : 283.12 g/mol
- Density : 1.54 g/cm³ (predicted)
- pKa : 0.00 (predicted)
Anti-inflammatory Activity
Recent studies have highlighted the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro assays demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibited significant inhibition of COX-2 with selectivity indices surpassing those of traditional NSAIDs like celecoxib. For instance, compounds related to ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine showed edema inhibition percentages ranging from 62% to 71%, indicating strong anti-inflammatory potential .
Antitubercular Activity
A series of pyrazolo[1,5-a]pyridine derivatives, including this compound, were evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). One notable study reported that certain derivatives exhibited nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and multidrug-resistant strains of Mtb. In vivo studies using an autoluminescent H37Ra infected mouse model revealed that these compounds significantly reduced bacterial burden over time .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that pyrazolo[1,5-a]pyridine derivatives can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. Specific studies have shown that these compounds can inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .
Case Study 1: COX-2 Inhibition
In a controlled study, several pyrazolo[1,5-a]pyridine derivatives were administered to mice to evaluate their anti-inflammatory effects compared to celecoxib. The results demonstrated that compounds derived from ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine achieved higher edema inhibition percentages than the reference drug .
Case Study 2: Antitubercular Efficacy
A recent investigation into the antitubercular properties of pyrazolo[1,5-a]pyridine derivatives revealed promising results against resistant strains of Mtb. One compound reduced the bacterial load significantly in treated mice over a period of six days, showcasing its potential as a lead candidate for further development in tuberculosis treatment .
Summary Table of Biological Activities
属性
IUPAC Name |
ethyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-5-13-14-6-9(12)7(2)4-10(8)14/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCAMUJRVWZTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C(=CN2N=C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。